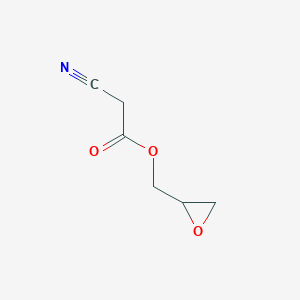
Oxiran-2-ylmethyl 2-cyanoacetate
Übersicht
Beschreibung
This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. It has gained significant interest due to its unique properties, including high reactivity and stability, making it valuable in various fields of research and industry.
Vorbereitungsmethoden
Oxiran-2-ylmethyl 2-cyanoacetate can be synthesized by the reaction between glycyl chloride and potassium cyanide followed by a base-catalyzed nucleophilic substitution with glycidyl acetate. The resulting product is purified by recrystallization or column chromatography. This method provides a straightforward route to obtain the compound with high purity.
Analyse Chemischer Reaktionen
Oxiran-2-ylmethyl 2-cyanoacetate undergoes various chemical reactions such as nucleophilic substitution, epoxide ring-opening, and hydrolysis. These reactions are facilitated by the presence of the cyano group and the oxirane ring in the molecule. Common reagents used in these reactions include bases, acids, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxiran-2-ylmethyl 2-cyanoacetate has found various applications in scientific experiments, such as organic synthesis, polymer chemistry, and materials science. It can be used as a versatile building block for the synthesis of various organic compounds, including chiral molecules, biologically active compounds, and polymers. Its high reactivity and stability make it suitable for use in these fields.
Wirkmechanismus
The mechanism of action of oxiran-2-ylmethyl 2-cyanoacetate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions are facilitated by the presence of the cyano group and the oxirane ring, which make the compound highly reactive. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Oxiran-2-ylmethyl 2-cyanoacetate is similar to other oxirane compounds, such as bis(oxiran-2-ylmethyl) terephthalate and tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate . These compounds also contain the oxirane ring and exhibit similar reactivity and stability. this compound is unique due to the presence of the cyano group, which enhances its reactivity and makes it suitable for a wider range of applications.
Eigenschaften
IUPAC Name |
oxiran-2-ylmethyl 2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-1-6(8)10-4-5-3-9-5/h5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYYBXUYNGCWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


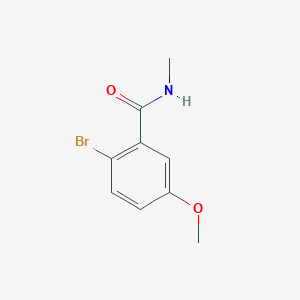
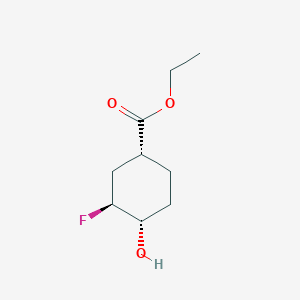
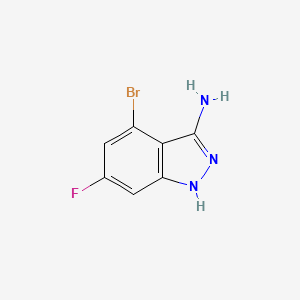
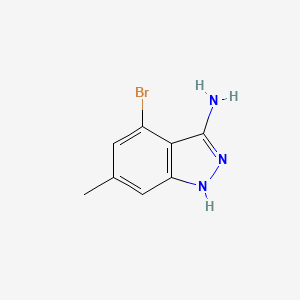

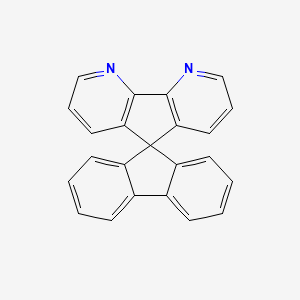
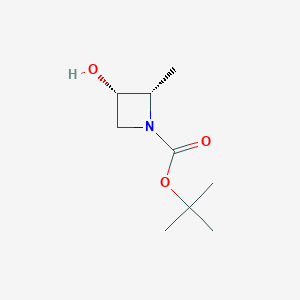
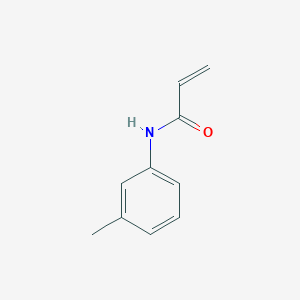
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
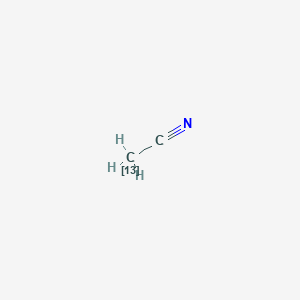
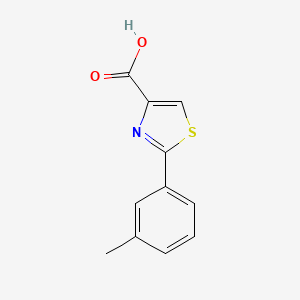
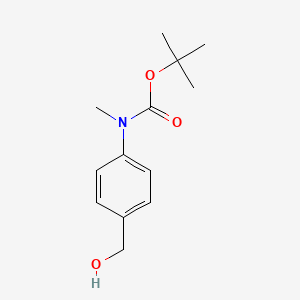
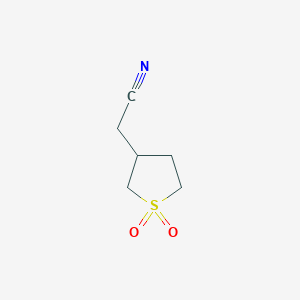
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
